N,N,N'-trimethyl-6-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1,3,5-triazine-2,4-diamine
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Overview
Description
N2,N2,N4-TRIMETHYL-6-{3-[(2-PHENOXYETHYL)SULFANYL]-1H-1,2,4-TRIAZOL-1-YL}-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with a triazole moiety and a phenoxyethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2,N4-TRIMETHYL-6-{3-[(2-PHENOXYETHYL)SULFANYL]-1H-1,2,4-TRIAZOL-1-YL}-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles to introduce the desired substituents. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like triethylamine to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N2,N2,N4-TRIMETHYL-6-{3-[(2-PHENOXYETHYL)SULFANYL]-1H-1,2,4-TRIAZOL-1-YL}-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The phenoxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxyethylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution on the triazine ring can produce a variety of substituted triazines.
Scientific Research Applications
N2,N2,N4-TRIMETHYL-6-{3-[(2-PHENOXYETHYL)SULFANYL]-1H-1,2,4-TRIAZOL-1-YL}-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N2,N2,N4-TRIMETHYL-6-{3-[(2-PHENOXYETHYL)SULFANYL]-1H-1,2,4-TRIAZOL-1-YL}-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine and triazole rings can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The phenoxyethylsulfanyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N2,N4,N6-Trimethyl-1,3,5-triazine-2,4,6-triamine: A simpler triazine derivative with similar structural features but lacking the triazole and phenoxyethylsulfanyl groups.
N2,N2,N4,N4-Tetramethyl-6-(4-(chloride-1-ylsulfonyl)phenyl)-1,3,5-triazine-2,4-diamine: Another triazine derivative with different substituents, highlighting the diversity of chemical modifications possible with the triazine core.
Uniqueness
The uniqueness of N2,N2,N4-TRIMETHYL-6-{3-[(2-PHENOXYETHYL)SULFANYL]-1H-1,2,4-TRIAZOL-1-YL}-1,3,5-TRIAZINE-2,4-DIAMINE lies in its combination of functional groups, which impart specific chemical properties and potential applications. The presence of the triazole and phenoxyethylsulfanyl groups distinguishes it from other triazine derivatives and contributes to its unique reactivity and biological activity.
Properties
Molecular Formula |
C16H20N8OS |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-N,4-N,4-N-trimethyl-6-[3-(2-phenoxyethylsulfanyl)-1,2,4-triazol-1-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H20N8OS/c1-17-13-19-14(23(2)3)21-15(20-13)24-11-18-16(22-24)26-10-9-25-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,17,19,20,21) |
InChI Key |
RLSQSFLPGJTGDR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=N1)N(C)C)N2C=NC(=N2)SCCOC3=CC=CC=C3 |
Origin of Product |
United States |
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